molecular formula C20H18N2O5 B11600035 (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11600035
M. Wt: 366.4 g/mol
InChI Key: ZDUWRYSIDNAWBV-OVCLIPMQSA-N
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Description

(5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique imidazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives or urea derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Attachment of the Benzodioxolyl Methylidene Moiety: This step involves the condensation of the imidazolidine-2,4-dione core with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and benzodioxole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core or the benzodioxole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents like alkyl halides or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-(4-chlorophenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
  • (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Uniqueness

Compared to similar compounds, (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione stands out due to its specific substitution pattern and the presence of the ethoxy group on the benzodioxole ring. These features may confer unique reactivity and biological activity, making it a compound of interest for further study.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C20H18N2O5/c1-2-25-16-10-18-17(26-12-27-18)9-14(16)8-15-19(23)22(20(24)21-15)11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,21,24)/b15-8+

InChI Key

ZDUWRYSIDNAWBV-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4)OCO2

Canonical SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4)OCO2

Origin of Product

United States

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